molecular formula C9H18ClN B2980527 Bicyclo[3.2.2]nonan-1-amine hydrochloride CAS No. 67064-23-7

Bicyclo[3.2.2]nonan-1-amine hydrochloride

Cat. No.: B2980527
CAS No.: 67064-23-7
M. Wt: 175.7
InChI Key: TUOIGEADLITEEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bicyclo[322]nonan-1-amine hydrochloride is a chemical compound with the molecular formula C₉H₁₈ClN It is a bicyclic amine, which means it contains two fused rings in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[32One common method involves the DIBAL-H-mediated tandem lactone ring opening and intramolecular aldol condensation . This method is used to synthesize the bicyclo[3.3.1]nonan-9-one cores, which can be further modified to obtain the desired bicyclo[3.2.2]nonan-1-amine structure.

Industrial Production Methods

Industrial production methods for bicyclo[3.2.2]nonan-1-amine hydrochloride are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.2.2]nonan-1-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols or amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution reagents: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or carboxylic acids, while reduction can produce alcohols or secondary amines.

Scientific Research Applications

Bicyclo[3.2.2]nonan-1-amine hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of bicyclo[3.2.2]nonan-1-amine hydrochloride involves its interaction with specific molecular targets. For example, derivatives of this compound have shown high antiplasmodial activity against Plasmodium falciparum, indicating that it may interfere with the parasite’s metabolic pathways . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[3.2.2]nonan-1-amine hydrochloride is unique due to its specific ring structure and the presence of an amine group. This combination of features gives it distinct chemical and biological properties compared to other bicyclic compounds.

Properties

IUPAC Name

bicyclo[3.2.2]nonan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N.ClH/c10-9-5-1-2-8(3-6-9)4-7-9;/h8H,1-7,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUOIGEADLITEEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC(C1)(CC2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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